![molecular formula C10H8N4O4 B6361630 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 1006499-87-1](/img/structure/B6361630.png)
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as nitrophenols . Nitrophenols are compounds containing a phenol moiety which bears a nitro group at the para position .
Synthesis Analysis
While specific synthesis methods for “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” are not available, nitrophenols can generally be synthesized through the nitration of phenols . The nitration process involves the addition of a nitro group to an organic compound, typically using a mixture of nitric and sulfuric acids .Chemical Reactions Analysis
Nitrophenols, such as “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in reduction reactions to form aminophenols . The catalytic reduction of nitrophenols is a well-studied reaction in the field of nanostructured materials .Scientific Research Applications
Biocatalytic Hydrolysis
The compound has been used in the study of biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters . The study involved synthesizing a class of nitrophenyl benzoate esters with electron-withdrawing and electron-donating para-substituents and subjecting them to enzymatic hydrolysis .
Antiviral Activity
Indole derivatives, which include “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-HIV Activity
Indole derivatives have also been used in the development of anti-HIV drugs . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antibacterial Activity
“3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” and its metal complexes have shown antibacterial activities against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This is due to the indole nucleus, which is a biologically active pharmacophore .
Anticancer Activity
Indole derivatives have been used in the development of anticancer drugs . They have shown potential in binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Safety and Hazards
Future Directions
The future directions for research on “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” and similar compounds could involve exploring their potential applications in various fields, such as the synthesis of pharmaceuticals and other bioactive molecules . Additionally, research could focus on developing safer and more efficient methods for their synthesis and handling .
properties
IUPAC Name |
3-nitro-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-10(11-12)14(17)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOPQRNPBZCLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.